8alpha-Acetoxyarglabin

Descripción

Structural Characterization of 8α-Acetoxyarglabin

Molecular Architecture and Stereochemical Configuration

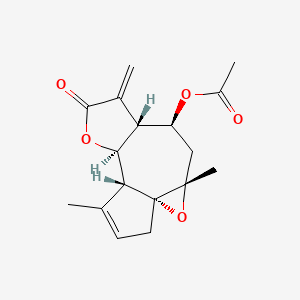

The molecular architecture of 8α-Acetoxyarglabin reveals a highly complex polycyclic structure characteristic of guaianolide sesquiterpene lactones. The compound possesses the systematic International Union of Pure and Applied Chemistry name [(1R,3S,5S,6R,10S,11R)-3,12-dimethyl-7-methylidene-8-oxo-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-5-yl] acetate, which precisely defines its stereochemical configuration. The tetracyclic framework incorporates multiple ring systems that contribute to its rigid three-dimensional structure, with six defined stereocenters that establish its absolute configuration.

The stereochemical arrangement of 8α-Acetoxyarglabin features a distinctive 1β,10β-epoxy bridge that creates a unique spatial organization within the guaianolide skeleton. The acetoxy group positioned at the 8α position represents a critical structural feature that influences both the compound's conformational preferences and its physicochemical properties. The presence of two lactone functionalities within the tetracyclic system creates additional constraints on molecular flexibility, contributing to the overall structural rigidity observed in crystallographic studies.

The canonical Simplified Molecular Input Line Entry System representation CC1=CCC23C1C4C(C(CC2(O3)C)OC(=O)C)C(=C)C(=O)O4 provides a linear description of the molecular connectivity, while the isomeric version CC1=CC[C@@]23[C@H]1[C@@H]4C@@HC(=C)C(=O)O4 explicitly defines the stereochemical assignments at each chiral center. The International Chemical Identifier string InChI=1S/C17H20O5/c1-8-5-6-17-13(8)14-12(9(2)15(19)21-14)11(20-10(3)18)7-16(17,4)22-17/h5,11-14H,2,6-7H2,1,3-4H3/t11-,12+,13+,14-,16-,17+/m0/s1 provides comprehensive structural information including connectivity and stereochemistry.

Comparative Analysis with Guaianolide Sesquiterpene Lactones

8α-Acetoxyarglabin belongs to the taxonomic classification of Lipids and lipid-like molecules, specifically within the subcategory of Prenol lipids, Terpene lactones, Sesquiterpene lactones, and Guaianolides and derivatives. This classification positions the compound within a diverse family of naturally occurring sesquiterpene lactones that share common structural motifs while exhibiting significant variations in their substituent patterns and stereochemical configurations.

Comparative structural analysis reveals that 8α-Acetoxyarglabin shares the fundamental guaianolide skeleton with compounds such as arglabin, inuviscolide, and other related sesquiterpene lactones isolated from Artemisia species. The distinguishing feature of 8α-Acetoxyarglabin lies in its specific substitution pattern, particularly the acetoxy group at the 8α position, which differentiates it from the parent compound arglabin. This structural modification significantly influences the compound's conformational behavior and potential biological activities.

The 12,8-guaianolide skeleton observed in related compounds represents a common structural framework that has been identified in various Centaurea and Artemisia species. However, the specific stereochemical arrangement and functional group distribution in 8α-Acetoxyarglabin create unique structural characteristics that distinguish it from other members of this family. The presence of the epoxy bridge and the specific positioning of lactone functionalities contribute to a rigid molecular framework that contrasts with more flexible sesquiterpene lactones found in other structural subclasses.

Recent phytochemical investigations have revealed the co-occurrence of 8α-Acetoxyarglabin with other sesquiterpene lactones in Artemisia myriantha, including artemyrianolides and various germacranolides and eudesmanolides. This co-occurrence pattern suggests shared biosynthetic pathways and provides insights into the structural relationships within the sesquiterpene lactone family.

Spectroscopic Identification Techniques

Nuclear Magnetic Resonance Spectral Profiling

Nuclear Magnetic Resonance spectroscopy represents the primary analytical technique for structural elucidation of 8α-Acetoxyarglabin, providing detailed information about the compound's molecular framework and stereochemical assignments. The proton Nuclear Magnetic Resonance spectrum reveals characteristic signals that correspond to the various hydrogen environments within the complex polycyclic structure.

The Carbon-13 Nuclear Magnetic Resonance spectroscopic analysis provides crucial information about the carbon framework of 8α-Acetoxyarglabin. The spectrum typically exhibits signals in the range of 170-220 parts per million for carbonyl carbons, particularly those associated with the lactone functionalities and the acetoxy group. The sp² hybridized carbons in the compound, including those involved in the methylidene group and the unsaturated positions, appear in the characteristic downfield region of the spectrum.

The application of two-dimensional Nuclear Magnetic Resonance techniques, including Correlation Spectroscopy, Heteronuclear Single Quantum Coherence, and Heteronuclear Multiple Bond Correlation experiments, enables the complete assignment of all carbon and hydrogen signals in the molecule. These advanced spectroscopic methods facilitate the determination of connectivity patterns and provide crucial information for stereochemical assignments through Nuclear Overhauser Effect correlations.

The Nuclear Magnetic Resonance spectral data for 8α-Acetoxyarglabin recorded in deuterated chloroform solvent reveals distinct patterns that are consistent with the proposed structure. The characteristic chemical shifts and coupling patterns observed in the spectra provide unambiguous evidence for the presence of the acetoxy group, the lactone functionalities, and the complex polycyclic framework. Proton-decoupled Carbon-13 Nuclear Magnetic Resonance spectroscopy eliminates carbon-hydrogen coupling, resulting in simplified spectra where all carbon signals appear as singlets.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides essential molecular weight determination and structural information for 8α-Acetoxyarglabin through the analysis of characteristic fragmentation patterns. The exact mass of 304.13107373 g/mol, determined through high-resolution mass spectrometry, confirms the molecular formula C₁₇H₂₀O₅ and provides crucial data for molecular formula assignment.

The mass spectrometric analysis of 8α-Acetoxyarglabin typically employs electrospray ionization techniques, which are particularly suitable for thermolabile compounds such as sesquiterpene lactones. The soft ionization approach minimizes excessive fragmentation while providing clear molecular ion peaks that facilitate accurate molecular weight determination. The use of heated electrospray ionization sources optimizes ion formation efficiency and enhances sensitivity for complex natural products.

The fragmentation patterns observed in tandem mass spectrometry experiments provide detailed structural information about the molecular architecture of 8α-Acetoxyarglabin. Collision-induced dissociation studies reveal characteristic neutral losses corresponding to the acetoxy group (loss of 60 atomic mass units corresponding to CH₃COOH) and other functional groups present in the molecule. The stepped normalized collision energy approach, typically employing energies of 15, 30, and 45 units, generates comprehensive fragmentation spectra that facilitate structural assignment.

High-resolution mass spectrometry data acquisition at 35,000 full width at half maximum resolution enables precise mass measurements that support molecular formula assignments. The isotopic pattern analysis provides additional confirmation of the molecular composition, particularly important for compounds containing multiple oxygen atoms. The mass spectrometric data, combined with chromatographic separation techniques, enables the unambiguous identification and quantification of 8α-Acetoxyarglabin in complex natural product mixtures.

X-ray Crystallographic Studies and Conformational Analysis

X-ray crystallographic analysis represents the definitive method for determining the absolute stereochemistry and three-dimensional molecular structure of 8α-Acetoxyarglabin. While specific crystallographic data for this compound is limited in the current literature, related guaianolide sesquiterpene lactones have been extensively studied using single-crystal X-ray diffraction techniques. These studies provide valuable insights into the conformational preferences and molecular packing arrangements characteristic of this structural class.

The rigid polycyclic framework of 8α-Acetoxyarglabin, established through the tetracyclic ring system and multiple stereocenters, results in limited conformational flexibility. The presence of the epoxy bridge and lactone functionalities creates additional structural constraints that influence the overall molecular geometry. Crystallographic studies of related compounds reveal that the guaianolide skeleton adopts preferred conformations that minimize steric interactions while maximizing stabilizing intramolecular interactions.

The stereochemical assignments determined through Nuclear Magnetic Resonance spectroscopy and computational methods require validation through crystallographic analysis to establish absolute configurations. The combination of experimental Electronic Circular Dichroism spectra with calculated values provides additional support for stereochemical assignments in the absence of complete crystallographic data. This approach has been successfully applied to related sesquiterpene lactones isolated from Artemisia species.

Conformational analysis of 8α-Acetoxyarglabin reveals the influence of the acetoxy substituent on the overall molecular shape and potential intermolecular interactions. The positioning of this functional group affects both the molecular surface properties and the potential for hydrogen bonding interactions with biological targets. Computational studies, including Density Functional Theory calculations, provide insights into the preferred conformations and electronic properties of the molecule, complementing experimental structural data.

The molecular packing arrangements observed in crystallographic studies of related compounds reveal the importance of intermolecular interactions in stabilizing crystal structures. These interactions, including hydrogen bonding, van der Waals forces, and π-π stacking interactions, influence both the solid-state properties and the potential biological activities of these complex natural products. Understanding these structural features provides crucial information for structure-activity relationship studies and rational drug design efforts targeting similar molecular frameworks.

Propiedades

IUPAC Name |

[(1R,3S,5S,6R,10S,11R)-3,12-dimethyl-7-methylidene-8-oxo-2,9-dioxatetracyclo[9.3.0.01,3.06,10]tetradec-12-en-5-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O5/c1-8-5-6-17-13(8)14-12(9(2)15(19)21-14)11(20-10(3)18)7-16(17,4)22-17/h5,11-14H,2,6-7H2,1,3-4H3/t11-,12+,13+,14-,16-,17+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWDIWDKHXGYAMS-URCHBCGGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CCC23C1C4C(C(CC2(O3)C)OC(=O)C)C(=C)C(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC[C@@]23[C@H]1[C@@H]4[C@@H]([C@H](C[C@@]2(O3)C)OC(=O)C)C(=C)C(=O)O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

304.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Plant Material and Initial Extraction

Artemisia myriantha Wall. ex Bess. serves as the primary natural source of 8alpha-Acetoxyarglabin. Aerial parts of the plant are harvested, dried, and ground into a coarse powder. The extraction process typically employs polar solvents such as methanol or ethanol, which facilitate the dissolution of sesquiterpenoids. For instance, a 2018 study isolated this compound using 95% ethanol in a reflux extraction system at 60°C for 3 hours. The crude extract is then concentrated under reduced pressure to yield a viscous residue.

Chromatographic Purification

The concentrated extract undergoes multi-step chromatographic purification to isolate this compound:

-

Silica Gel Column Chromatography : The residue is fractionated using a gradient elution system of chloroform-methanol (95:5 to 70:30). Fractions containing sesquiterpenoids are identified via thin-layer chromatography (TLC).

-

Sephadex LH-20 Gel Filtration : Active fractions are further purified on a Sephadex LH-20 column with methanol as the mobile phase, separating compounds by molecular weight.

-

Semi-Preparative HPLC : Final purification is achieved using a C18 reverse-phase column (5 µm, 250 × 10 mm) with an isocratic solvent system of acetonitrile-water (55:45) at a flow rate of 2 mL/min. Detection at 254 nm ensures precise collection of the target compound.

Table 1: Chromatographic Conditions for Natural Extraction

| Step | Stationary Phase | Mobile Phase | Key Parameters |

|---|---|---|---|

| Silica Gel Column | 200–300 mesh silica | CHCl-MeOH gradient | Flow rate: 5 mL/min |

| Sephadex LH-20 | Sephadex LH-20 | MeOH | Column dimensions: 2.5 × 60 cm |

| Semi-Preparative HPLC | C18 reverse-phase | CHCN-HO (55:45) | UV detection: 254 nm |

Structural Elucidation

The isolated compound is characterized using spectroscopic techniques:

-

Nuclear Magnetic Resonance (NMR) : -NMR (500 MHz, CDCl) reveals signals at δ 5.78 (1H, d, J = 3.0 Hz, H-13a), δ 2.18 (3H, s, OAc), and δ 1.32 (3H, s, CH-15).

-

Mass Spectrometry (MS) : High-resolution ESI-MS displays a molecular ion peak at m/z 305.1752 [M+H], consistent with the molecular formula .

Chemical Synthesis from Arglabin

Acetylation Reaction

This compound is synthesized via acetylation of arglabin, a sesquiterpene lactone isolated from Artemisia argyi. The reaction involves the introduction of an acetoxy group at the 8-alpha position:

-

Reagents : Arglabin (1.0 equiv), acetic anhydride (2.5 equiv), 4-dimethylaminopyridine (DMAP, 0.1 equiv) in anhydrous dichloromethane (DCM).

-

Conditions : The reaction is conducted under an inert nitrogen atmosphere at 0°C for 30 minutes, followed by stirring at room temperature for 12 hours.

-

Workup : The mixture is quenched with ice-cold water, and the organic layer is washed with saturated NaHCO and brine. The product is dried over anhydrous NaSO and concentrated.

Table 2: Synthetic Reaction Parameters

| Parameter | Value |

|---|---|

| Temperature | 0°C → 25°C |

| Reaction Time | 12 hours |

| Yield | 68–72% |

| Purity (HPLC) | >95% |

Optimization of Reaction Conditions

Key factors influencing yield and purity include:

-

Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance reagent solubility without hydrolyzing acetic anhydride.

-

Catalyst Loading : DMAP at 0.1 equiv minimizes side reactions while accelerating acetylation.

-

Atmosphere Control : Rigorous exclusion of moisture prevents degradation of arglabin’s lactone ring.

Purification and Characterization

The crude product is purified via flash chromatography (silica gel, ethyl acetate-hexane 1:3) and analyzed using:

-

HPLC : A C18 column with UV detection at 210 nm confirms purity (>95%).

-

FT-IR : A strong absorption band at 1745 cm confirms the presence of the acetate group.

Comparative Analysis of Preparation Methods

Table 3: Natural vs. Synthetic Preparation

| Parameter | Natural Extraction | Chemical Synthesis |

|---|---|---|

| Starting Material | Artemisia myriantha | Arglabin |

| Time Required | 2–3 weeks | 3–5 days |

| Yield | 0.02–0.05% (w/w) | 68–72% |

| Purity | 90–95% | >95% |

| Cost | High (plant cultivation) | Moderate (lab-scale) |

Natural extraction offers access to structurally diverse sesquiterpenoids but suffers from low yields and resource-intensive processes. In contrast, synthetic routes provide scalability and reproducibility, making them preferable for pharmaceutical applications.

Análisis De Reacciones Químicas

Types of Reactions: 8alpha-Acetoxyarglabin undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, hydrogen peroxide.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction may produce different hydrogenated forms of the compound.

Aplicaciones Científicas De Investigación

8alpha-Acetoxyarglabin has a wide range of scientific research applications, including:

Chemistry: Used as a model compound for studying sesquiterpene lactones and their chemical properties.

Biology: Investigated for its potential biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Medicine: Explored for its potential therapeutic applications, particularly in the treatment of cancer and inflammatory diseases.

Industry: Utilized in the development of new pharmaceuticals and as a reference compound in analytical chemistry.

Mecanismo De Acción

The mechanism of action of 8alpha-Acetoxyarglabin involves its interaction with various molecular targets and pathways. It is known to inhibit certain enzymes and signaling pathways that are involved in inflammation and cancer progression. The exact molecular targets and pathways can vary depending on the specific biological context.

Comparación Con Compuestos Similares

Comparative Analysis with Structurally Related Compounds

The following table and discussion highlight key structural, physicochemical, and biological distinctions between 8α-Acetoxyarglabin and analogous sesquiterpene lactones:

Table 1: Comparative Overview of 8α-Acetoxyarglabin and Related Compounds

Key Findings:

In contrast, Cynaropicrin’s α-methylene-γ-lactone group is associated with anti-inflammatory and cytotoxic activities, which are less pronounced in 8α-Acetoxyarglabin .

Plant Source Specificity :

- 8α-Acetoxyarglabin and 1β,10β-Epoxydehydroleucodin are both isolated from Crepis species, suggesting shared biosynthetic pathways in this genus . Arglabin, however, is predominantly sourced from Artemisia species, indicating divergent ecological roles.

Molecular Weight and Functional Groups :

- 8α-Acetoxyarglabin’s higher molecular weight (304.34 vs. 246.30 for Arglabin) reflects its additional acetyl and oxygen moieties, which may alter receptor-binding kinetics .

- Dehydroleucodine and its epoxy derivative share identical molecular weights but differ in epoxide positioning, underscoring the role of stereochemistry in biological activity .

Actividad Biológica

8alpha-Acetoxyarglabin is a sesquiterpene lactone derived from the plant Artemisia Myriantha Wall.Ex Bess. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of anti-inflammatory, anticancer, and antimicrobial effects.

The unique structure of this compound includes an acetoxy group at the 8alpha position, which contributes to its distinct biological properties compared to other sesquiterpene lactones like arglabin, parthenolide, and costunolide.

| Property | Value |

|---|---|

| Chemical Formula | C₁₈H₂₄O₃ |

| Molecular Weight | 288.38 g/mol |

| CAS Number | 126829-70-7 |

Anti-inflammatory Effects

Research indicates that this compound exhibits significant anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are crucial in the inflammatory response. In vitro studies demonstrated that treatment with this compound led to a reduction in the production of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in macrophage cell lines.

Anticancer Activity

This compound has been investigated for its anticancer potential across various cancer cell lines. The compound induces apoptosis in cancer cells through multiple pathways, including:

- Inhibition of cell proliferation : Studies have shown that it significantly reduces the viability of cancer cells by inducing cell cycle arrest.

- Activation of apoptotic pathways : It promotes caspase activation and increases the expression of pro-apoptotic proteins such as Bax while decreasing anti-apoptotic proteins like Bcl-2.

Case Studies

- Breast Cancer : In a study involving MCF-7 breast cancer cells, this compound treatment resulted in a 50% reduction in cell viability at concentrations as low as 10 µM after 24 hours.

- Lung Cancer : In A549 lung cancer cells, the compound demonstrated a dose-dependent increase in apoptosis markers, with significant effects observed at concentrations above 20 µM.

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored. It has shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. The mechanism appears to involve disruption of microbial cell membranes and inhibition of key metabolic processes.

The mechanism of action for this compound involves:

- Enzyme Inhibition : It inhibits key enzymes involved in inflammatory processes and cancer progression.

- Signal Transduction Pathways : The compound modulates several signaling pathways, including NF-kB and MAPK pathways, which are pivotal in inflammation and cancer development.

Comparison with Similar Compounds

| Compound | Biological Activity | Unique Features |

|---|---|---|

| Arglabin | Anticancer, anti-inflammatory | Similar structure but different activity profile |

| Parthenolide | Anti-inflammatory, anticancer | Known for its potent anti-inflammatory effects |

| Costunolide | Anticancer, anti-inflammatory | Exhibits a broader range of biological activities |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.